molecular formula C7H5FN2 B1457421 7-Fluoro-1H-pyrrolo[3,2-B]pyridine CAS No. 1261885-84-0

7-Fluoro-1H-pyrrolo[3,2-B]pyridine

Cat. No. B1457421
CAS RN: 1261885-84-0
M. Wt: 136.13 g/mol
InChI Key: XLBBXUMHNZATJN-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 1190315-04-8. It has a molecular weight of 136.13 and its IUPAC name is 7-fluoro-1H-pyrrolo[3,2-c]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies. For instance, one study reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . Another study reported the functionalization at the 3-position of 7-azaindole, leading to the synthesis of 3,3′-selenobis[1H-pyrrolo[2,3-b]pyridine] and the corresponding 3,3′-thio compound .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a fluorine atom at the 7-position . The InChI code for this compound is 1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .

Safety and Hazards

The safety information for 7-Fluoro-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed (H302) and may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 7-Fluoro-1H-pyrrolo[3,2-c]pyridine, as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research may focus on optimizing these compounds to improve their potency, selectivity, and pharmacokinetic properties.

properties

IUPAC Name

7-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBBXUMHNZATJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1H-pyrrolo[3,2-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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